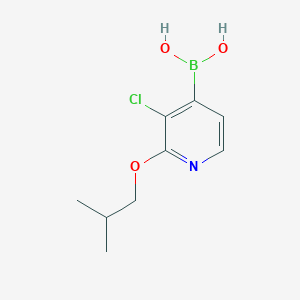

3-Chloro-2-isobutoxypyridine-4-boronic acid; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

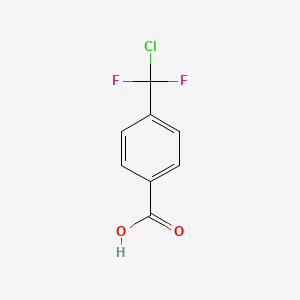

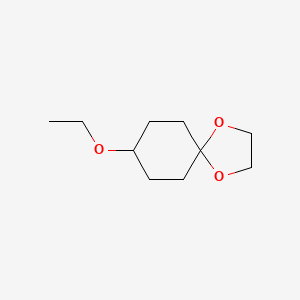

3-Chloro-2-isobutoxypyridine-4-boronic acid is a chemical compound with the CAS Number: 2096339-80-7 . It has a linear formula of C9H13BClNO3 . .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3 . The molecular weight is 229.47 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.47 . It is typically stored in a freezer . The compound’s physical form is solid .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling

3-Chloro-2-isobutoxypyridine-4-boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound’s boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrenyl compounds. This method is widely used due to its mild reaction conditions and tolerance of various functional groups.

Drug Discovery and Development

In the pharmaceutical industry, boronic acids are integral to the development of new drugs . 3-Chloro-2-isobutoxypyridine-4-boronic acid can be used to create complex boronic acids that serve as intermediates in the synthesis of potential therapeutic agents. Its role in the rapid generation of diverse molecular libraries accelerates the drug discovery process, particularly in the search for novel protease inhibitors.

Chemical Sensors

The compound’s sensitivity to diols also allows it to function as a chemical sensor . When incorporated into a suitable framework, it can detect sugars and other substances with diol groups. This application is particularly relevant in medical diagnostics and environmental monitoring.

Organic Synthesis

3-Chloro-2-isobutoxypyridine-4-boronic acid: is a versatile building block in organic synthesis . It can be used to introduce pyridine moieties into larger molecules, which is valuable for synthesizing compounds with potential biological activity or for constructing complex organic frameworks.

Catalysis

The boronic acid moiety of the compound can act as a Lewis acid catalyst in various organic transformations . This includes reactions like Diels-Alder cycloadditions, where it can help control the regioselectivity and increase the reaction rate.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are explored for their use in BNCT, a cancer treatment method that relies on the capture of neutrons by boron atoms . 3-Chloro-2-isobutoxypyridine-4-boronic acid could potentially be modified to target cancer cells, delivering a high-energy impact when exposed to neutrons and causing cell death.

Peptide Synthesis

Boronic acids can participate in peptide bond formation, making 3-Chloro-2-isobutoxypyridine-4-boronic acid a candidate for coupling agents in peptide synthesis . This application is crucial for creating peptides with specific sequences for research or therapeutic use.

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Chloro-2-isobutoxypyridine-4-boronic acid are not available in the retrieved data, boronic acids in general have been gaining interest in medicinal chemistry due to their various biological applications . They are used in anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Propiedades

IUPAC Name |

[3-chloro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEGKAKCTANYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-isobutoxypyridine-4-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)